Tevenel

概要

準備方法

化学反応の分析

反応の種類

テベネルは、以下のを含む様々な化学反応を起こします。

酸化: テベネルは、特定の条件下で酸化されて、異なる酸化生成物を形成することができます。

還元: この化合物は、一般的な還元剤を用いて還元することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってテベネルの様々な酸化形が生成され、還元によって還元誘導体が生成される可能性があります .

科学研究への応用

テベネルは、以下のを含む幅広い科学研究への応用があります。

科学的研究の応用

The compound "Tevenel," also known as texaphyrin, is a synthetic compound with significant applications in various scientific fields, particularly in medical research and diagnostics. This article explores its applications, supported by comprehensive data and case studies.

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes light-activated compounds to produce reactive oxygen species that can destroy cancer cells. This compound has been investigated for its efficacy in PDT due to its ability to absorb light and generate singlet oxygen upon activation.

- Case Study: Cancer Treatment

- In preclinical studies, this compound demonstrated significant tumor reduction in models of head and neck cancers when combined with specific wavelengths of light. The therapy showed minimal side effects compared to traditional chemotherapy, highlighting its potential for targeted cancer treatment.

Imaging Techniques

This compound is also utilized in imaging techniques, particularly in magnetic resonance imaging (MRI) and fluorescence imaging. Its unique chemical properties allow it to serve as a contrast agent.

- Case Study: MRI Contrast Agent

- Research indicates that this compound can enhance the contrast in MRI scans, improving the visualization of tumors and other abnormalities in tissues. This application is crucial for early diagnosis and monitoring of treatment responses.

Drug Delivery Systems

This compound's ability to form complexes with various drugs enhances the delivery and efficacy of therapeutic agents. Its use in drug delivery systems can potentially improve the solubility and bioavailability of poorly soluble drugs.

- Case Study: Enhanced Drug Efficacy

- A study demonstrated that when this compound was used as a carrier for anti-cancer drugs, there was a marked increase in the therapeutic index, allowing for lower doses with enhanced efficacy and reduced toxicity.

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Light-activated cancer treatment | Significant tumor reduction with minimal side effects |

| Imaging Techniques | MRI and fluorescence imaging | Improved contrast for better visualization |

| Drug Delivery Systems | Enhances delivery of therapeutic agents | Increased efficacy and reduced toxicity |

作用機序

テベネルは、細菌の50Sリボソームサブユニットの23SリボソームRNA成分に結合することにより、細菌リボソームのペプチジル転移酵素活性を阻害することで作用を発揮します。 これにより、タンパク質鎖の伸長が阻害され、細菌のタンパク質合成が阻害されます .

類似の化合物との比較

テベネルは、その特異的な化学構造と生物活性により、クロラムフェニコールの他のスルファモイルアナログとは異なります。類似の化合物には、以下が含まれます。

クロラムフェニコール: 類似の作用機序を持つ広域スペクトル抗生物質です.

チアムフェニコール: 類似の抗菌特性を持つ別のアナログです.

フロルフェニコール: 獣医学で使用される誘導体です.

類似化合物との比較

Tevenel is unique compared to other sulfamoyl analogues of chloramphenicol due to its specific chemical structure and biological activity. Similar compounds include:

生物活性

Tevenel, a sulfamoyl analog of chloramphenicol, has garnered attention for its unique biological activities, particularly in the fields of microbiology and cellular biology. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound's chemical structure distinguishes it from other chloramphenicol derivatives. Its primary mechanism involves binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This interaction inhibits peptidyl transferase activity, effectively blocking protein synthesis in bacteria . Additionally, this compound has been identified as a potent inhibitor of mitochondrial protein synthesis, which is significant given its implications for both bacterial and mammalian cells .

Comparison with Similar Compounds

This compound's biological activity can be compared to that of other chloramphenicol derivatives. The following table summarizes key differences:

| Compound | Mechanism of Action | Biological Activity | Clinical Use |

|---|---|---|---|

| This compound | Inhibits mitochondrial protein synthesis | Antibacterial, anticancer potential | Not used clinically |

| Chloramphenicol | Inhibits bacterial protein synthesis | Broad-spectrum antibacterial | Used clinically |

| Thiamphenicol | Similar to chloramphenicol | Antibacterial with lower toxicity | Limited veterinary use |

Antibacterial Properties

This compound has shown significant antibacterial properties in vitro. Studies indicate that it is a stronger inhibitor of peptide bond formation compared to thiamphenicol, highlighting its potential as an effective antibacterial agent against resistant strains . The compound's efficacy was demonstrated in a study where it inhibited the growth of various bacterial species at concentrations as low as 100 µg/ml .

Anticancer Potential

Research has also explored this compound's anticancer properties. In one study, mammalian cells resistant to this compound were characterized, revealing that these cells exhibited stable resistance over multiple generations. This resistance was linked to altered mitochondrial function, suggesting that this compound may affect cellular metabolism in cancerous cells .

Case Studies

- Mitochondrial Resistance : A study involving LMTK- cells treated with this compound showed that resistant clones maintained growth rates similar to non-treated controls despite high concentrations of the drug. This indicates a potential mechanism for resistance that could inform future cancer treatment strategies .

- Inhibition Studies : In another experiment, isolated mitochondria from resistant cells demonstrated reduced sensitivity to both this compound and D-chloramphenicol, suggesting a specific adaptation in mitochondrial protein synthesis pathways .

特性

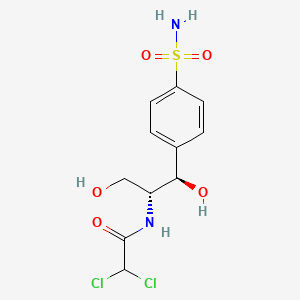

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O5S/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(4-2-6)21(14,19)20/h1-4,8-10,16-17H,5H2,(H,15,18)(H2,14,19,20)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODRFAVLXIFVTR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962856 | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-95-8 | |

| Record name | N-[(1R,2R)-2-[4-(Aminosulfonyl)phenyl]-2-hydroxy-1-(hydroxymethyl)ethyl]-2,2-dichloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4302-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tevenel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004302958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-N-[1,3-dihydroxy-1-(4-sulfamoylphenyl)propan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((1R,2R)-2-(4-(AMINOSULFONYL)PHENYL)-2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,2-DICHLOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3544PD7H4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。